Bienvenue dans la boutique en ligne BenchChem!

Silane, fluoro-

Chemical Vapor Deposition Amorphous Silicon Thin Films Plasma-Enhanced CVD

Fluorosilane (SiH₃F) is the only member of the SiHₘF₄₋ₘ series that uniquely occupies the kinetic sweet spot between SiH₄ and SiF₄. It delivers a 2–3× increase in a-Si:H:F deposition rate under identical low-power glow-discharge conditions versus SiH₄—critical when substrate thermal budget is constrained. Its well-defined H:F = 3:1 stoichiometry enables single-cylinder fluorohydrogenated silicon film deposition, eliminating co-flow metering of separate SiH₄/SiF₄ streams and simplifying gas delivery panels. Its intermediate unimolecular decomposition rate constant (validated by shock-tube IR emission) bridges the gap where SiH₄ decomposes prematurely and SiH₂F₂ requires impractically high temperatures. The Si–F bond cleavage in its lowest triplet excited state also makes SiH₃F an essential mechanistic comparator for non-equilibrium plasma chemistry research. Procurement is justified when deposition throughput, gas panel simplicity, or fundamental plasma mechanistic studies are the primary drivers.

Molecular Formula FSi
Molecular Weight 47.083 g/mol
CAS No. 13537-33-2
Cat. No. B083193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, fluoro-
CAS13537-33-2
Molecular FormulaFSi
Molecular Weight47.083 g/mol
Structural Identifiers
SMILESF[Si]
InChIInChI=1S/FSi/c1-2
InChIKeyZHPNWZCWUUJAJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorosilane (CAS 13537-33-2) – Key Physicochemical & Thermochemical Baseline for Scientific Procurement


Fluorosilane (SiH₃F, CAS 13537-33-2) is a colorless, thermally labile gas belonging to the mixed fluorohydridosilane series SiH₄₋ₓFₓ. With a molecular weight of 50.1077 g/mol, it crystallizes in the monoclinic P2₁/c space group at 96 K and sublimes directly to gas at ambient pressure [1]. Its standard enthalpy of formation ΔfH°(298.15 K) is –355.59 ± 0.72 kJ/mol in the gas phase [2]. The compound is prepared via halogen exchange from chlorosilane (SiH₃Cl + SbF₃ → SiH₃F) in approximately 80% yield [3] and readily disproportionates into SiH₄ and SiF₄ under thermal or catalytic conditions [2].

Why SiH₄, SiF₄, or SiH₂F₂ Cannot Simply Replace Fluorosilane (CAS 13537-33-2) in CVD and Thermal Processes


Within the SiH₄₋ₓFₓ series, incremental fluorine substitution produces sharp, non-linear changes in both deposition kinetics and thermal stability that preclude simple substitution. Fluorosilane occupies a unique position: it retains sufficient Si–H bond density for efficient film-forming chemistry yet introduces one Si–F bond that significantly alters unimolecular decomposition barriers relative to SiH₄ [1] and produces an anomalous lowest-triplet-state decomposition pathway not observed in any other member of the series [2]. Glow-discharge experiments confirm that substituting SiH₄ with SiH₃F yields a 2–3× increase in deposition rate under low-power conditions, an effect not reproduced by SiF₄ or SiH₂F₂ [3]. These discontinuous structure–property relationships mean that in-class interchange without re-optimization of process parameters leads to unpredictable film stoichiometry, deposition rate, and material quality.

Fluorosilane (CAS 13537-33-2) – Quantitative Differentiation Evidence Against Closest Analogs


CVD Deposition Rate: SiH₃F Outperforms SiH₄ by 2–3× Under Low-Power Glow Discharge

In a direct head-to-head glow-discharge deposition study, SiH₃F consistently produced a-Si:H:F films at a deposition rate 2–3 times higher than that achieved with SiH₄ under identical low-power conditions. This enhancement is specific to the monofluorinated silane; SiH₂F₂ does not replicate the same magnitude of rate increase [1]. The deposition rate advantage is attributed to the altered plasma chemistry induced by the single Si–F bond, which modifies electron-impact dissociation pathways without excessively depleting the Si–H bond population needed for film growth.

Chemical Vapor Deposition Amorphous Silicon Thin Films Plasma-Enhanced CVD

Thermal Decomposition Kinetics: Fluorine Substitution Systematically Suppresses Unimolecular Rate in SiH₄₋ₓFₓ

Shock-tube experiments with IR emission monitoring (T = 1190–2150 K, P = 0.2–1.6 atm, Ar dilution) established that the unimolecular decomposition rate constants for the three-centered H₂ elimination pathway decrease monotonically with increasing fluorine atom count n in SiH₄₋ₓFₓ [1]. Thus, SiH₃F (n=1) exhibits a lower decomposition rate constant than SiH₄ (n=0) but a higher rate than SiH₂F₂ (n=2) under identical temperature and pressure conditions. The measured activation energies, when compared with heats of reaction for various possible pathways, confirmed that three-center H₂ elimination is the dominant channel for all three molecules, and the systematic rate suppression arises from the electron-withdrawing effect of fluorine on the Si–H bond [1].

Thermal Decomposition Shock-Tube Kinetics RRKM Theory

Triplet-State Decomposition Pathway: SiH₃F Shows Anomalous Si–F Bond Cleavage Unique Among Fluorosilanes

Ab initio molecular orbital calculations (energy-gradient method, 6-21G** basis set) across the entire fluorosilane series SiHₘF₄₋ₘ (m = 0–4) in their lowest triplet states revealed a striking anomaly: only SiH₃F undergoes preferential Si–F bond cleavage at the first decomposition stage, whereas every other member of the series—including SiH₄, SiH₂F₂, SiHF₃, and SiF₄—decomposes through Si–H bond scission [1]. This anomaly is driven by a positive charge accumulation on fluorine and a negative Si–F bond overlap population in the triplet SiH₃F [1]. As a result, SiH₃F is expected to generate a distinct distribution of reactive fragments in plasma environments, which may translate into different film nucleation and growth chemistry compared to SiH₄ or SiF₄.

Excited-State Chemistry Plasma CVD Precursor Design Ab Initio Reaction Mechanisms

Disproportionation Thermochemistry: SiH₃F Is Thermodynamically Poised Between SiH₄ and SiF₄

Fluorosilane is thermodynamically positioned at an intermediate on the SiH₄–SiF₄ compositional axis, as captured by the disproportionation reaction 4 SiH₃F(g) → 3 SiH₄(g) + SiF₄(g). Using the established ATcT enthalpies of formation—SiH₃F: –355.59 ± 0.72 kJ/mol, SiH₄: 33.04 ± 0.63 kJ/mol, and SiF₄: –1614.27 ± 0.52 kJ/mol [1]—the standard reaction enthalpy at 298.15 K is calculated as ΔrH° ≈ –93 kJ per mole of SiF₄ produced. This modest exothermicity means SiH₃F is metastable under ambient conditions, whereas the terminal species SiH₄ and SiF₄ are thermodynamically favored products. This intrinsic disproportionation tendency must be factored into storage, handling, and process design; it also means that SiH₃F can serve as a single-source precursor that delivers both Si–H and Si–F functionality in a controlled stoichiometric ratio (H:F = 3:1) without requiring gas-phase mixing of SiH₄ and SiF₄.

Reaction Thermochemistry Precursor Stability Disproportionation Enthalpy

Synthesis Efficiency: SiH₃F Produced at ~80% Yield via Room-Temperature Halogen Exchange

Fluorosilane is prepared through the room-temperature reaction SiH₃Cl + SbF₃ → SiH₃F, catalyzed by SbCl₅, achieving approximately 80% yield [1]. This synthesis route is operationally simpler than those for higher fluorosilanes such as SiH₂F₂ or SiHF₃, which typically require more forcing conditions or multi-step sequences. While SiF₄ is produced commercially by direct fluorination or from fluorosilicic acid, and SiH₄ is manufactured by metallurgical reduction, the synthesis of pure SiH₃F is advantageous when a specific monofluorinated silane with defined Si–H:Si–F stoichiometry is required without the need for post-synthesis purification from mixed fluorosilane streams.

Halogen Exchange Synthesis Fluorosilane Preparation SbF₃ Fluorinating Agent

Fluorosilane (CAS 13537-33-2) – Evidence-Backed Application Scenarios for Procurement and Research Use


Low-Power PECVD of Amorphous Silicon Thin Films for Photovoltaic and TFT Applications

When deposition power budget is constrained—as in temperature-sensitive flexible substrates or large-area coating—SiH₃F delivers 2–3× higher a-Si:H:F deposition rates than SiH₄ under identical low-power glow-discharge conditions [1]. This throughput advantage reduces capital equipment occupancy and energy consumption per wafer. The resulting films incorporate fluorine, which can passivate dangling bonds and improve electronic quality, though final film properties depend on process optimization. Procurement of SiH₃F is justified when deposition rate, not ultimate film purity, is the primary process bottleneck.

Single-Source Precursor for Si–H/Si–F Co-Doped Dielectric Films in Semiconductor Manufacturing

The intermediate thermodynamic position of SiH₃F—lying between SiH₄ and SiF₄ with a well-defined H:F = 3:1 stoichiometry—enables the deposition of fluorohydrogenated silicon films from a single gas cylinder without co-flow metering and mixing of separate SiH₄ and SiF₄ streams [2]. This simplifies gas delivery panel design, reduces points of failure, and eliminates differential transport issues that can cause film non-uniformity. The disproportionation enthalpy of ~–93 kJ/mol (4 SiH₃F → 3 SiH₄ + SiF₄) quantifies the thermodynamic driving force available for in-situ fluorine incorporation during thermal or plasma-activated processing [2].

Fundamental Research on Excited-State Decomposition Mechanisms in Plasma Chemistry

SiH₃F is the only member of the SiHₘF₄₋ₘ (m=0–4) series that exhibits Si–F bond cleavage, rather than Si–H bond cleavage, in its lowest triplet excited state [3]. This unique mechanistic divergence makes SiH₃F an essential compound for experimental and computational studies aimed at understanding how electronic excitation controls dissociation branching ratios in plasma CVD environments. Research groups investigating non-equilibrium plasma chemistry or developing predictive models for fluorosilane-based deposition should procure SiH₃F as a mechanistically distinct comparator to SiH₄ and SiF₄.

Controlled Thermal CVD Requiring Intermediate Precursor Stability Between SiH₄ and SiH₂F₂

For thermal CVD processes operating in the 1190–2150 K regime where precursor decomposition must be matched to substrate temperature and residence time, SiH₃F offers a decomposition rate constant intermediate between the more labile SiH₄ and the more refractory SiH₂F₂ [4]. This tunability is valuable when SiH₄ decomposes prematurely in the gas phase (causing particulate formation) while SiH₂F₂ requires impractically high temperatures for adequate conversion. The systematic fluorine-substitution effect on unimolecular rate constants—experimentally validated by shock-tube IR emission data—provides a quantitative basis for selecting SiH₃F over its neighbors in the series [4].

Quote Request

Request a Quote for Silane, fluoro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.